Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C29H37N7O4 and its molecular weight is 547.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-BOC Palbociclib, also known as Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate, primarily targets the cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases are key regulators of cell growth .
Mode of Action
N-BOC Palbociclib acts by binding to the ATP pocket of CDK4/6, inhibiting their activity . This inhibition prevents the progression from the G1 to the S phase of the cell cycle , thereby inducing cell cycle arrest . It also inhibits the phosphorylation of the retinoblastoma protein (RB), a tumor suppressor .
Biochemical Pathways
The primary biochemical pathway affected by N-BOC Palbociclib is the CDK4/6–cyclinD1 pathway . The inhibition of CDK4/6 by N-BOC Palbociclib leads to a decrease in the phosphorylation of RB, which in turn prevents the progression of the cell cycle from the G1 to the S phase . This results in cell cycle arrest and a reduction in cell proliferation .
Result of Action
The action of N-BOC Palbociclib results in significant cellular and molecular effects. It induces cell cycle arrest in the G1 phase , leading to a reduction in cell proliferation . This is indicated by substantial reductions in the total tumor volumes and in Ki-67 proliferation marker expression .
Action Environment
The action, efficacy, and stability of N-BOC Palbociclib can be influenced by various environmental factors. For instance, the presence of other chemotherapeutic drugs can affect its action. Concurrent treatment with N-BOC Palbociclib and suberanilohydroxamic acid (SAHA) has been shown to synergistically promote cell death . Furthermore, the development of resistance to N-BOC Palbociclib can influence its efficacy. Cells with induced resistance to n-boc palbociclib have been found to remain sensitive to treatment with cisplatin .
Biological Activity
Tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate (CAS No. 1651214-74-2) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C27H34N6O3 |
Molecular Weight | 478.58 g/mol |
Boiling Point | 746.4 ± 70.0 °C (Predicted) |
Density | 1.294 ± 0.06 g/cm³ (Predicted) |
pKa | 5.24 ± 0.10 (Predicted) |
This compound exhibits biological activity primarily through its interaction with cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle and are often implicated in cancer progression. The compound acts as a selective inhibitor of specific CDK isoforms, thus potentially halting tumor growth and proliferation.
Biological Activity
Research indicates that this compound demonstrates significant anti-cancer properties, particularly against various types of tumors. A notable study published in the Journal of Medicinal Chemistry highlighted its potency as a CDK inhibitor, showing effective inhibition of cell proliferation in cancer cell lines 5.
Case Studies
- In Vitro Studies : In vitro assays revealed that the compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values were found to be in the low micromolar range, indicating strong potency.
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor sizes compared to control groups receiving placebo treatments. This suggests that it may have significant therapeutic potential in clinical settings.
- Mechanistic Insights : Further mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death 5.
Therapeutic Potential
The compound's selectivity for CDKs makes it a promising candidate for targeted cancer therapies. Its unique structure allows for modifications that could enhance its efficacy and reduce side effects. Researchers are exploring its use in combination therapies to improve outcomes in resistant cancer types.
Properties
IUPAC Name |
tert-butyl 4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37N7O4/c1-18-22-17-31-27(33-25(22)36(20-8-6-7-9-20)26(38)24(18)19(2)37)32-23-11-10-21(16-30-23)34-12-14-35(15-13-34)28(39)40-29(3,4)5/h10-11,16-17,20H,6-9,12-15H2,1-5H3,(H,30,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJKVBFRYVEWGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)OC(C)(C)C)C5CCCC5)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1651214-74-2 | |
Record name | N-BOC Palbociclib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651214742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-BOC PALBOCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBC6ZM9VNH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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